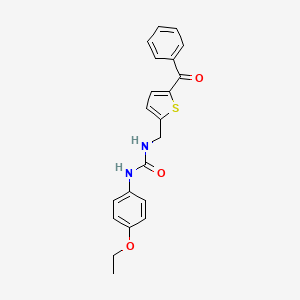

1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-ethoxyphenyl)urea

Description

1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-ethoxyphenyl)urea is a urea derivative characterized by a benzoyl-substituted thiophene moiety linked via a methyl group to the urea nitrogen, which is further connected to a 4-ethoxyphenyl group. The urea group (-NH-CO-NH-) provides hydrogen-bonding capabilities, often critical for molecular recognition and binding to biological targets.

Propriétés

IUPAC Name |

1-[(5-benzoylthiophen-2-yl)methyl]-3-(4-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-2-26-17-10-8-16(9-11-17)23-21(25)22-14-18-12-13-19(27-18)20(24)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHORWLDGZWDKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-ethoxyphenyl)urea typically involves the reaction of 5-benzoylthiophene-2-carboxylic acid with appropriate reagents to form the corresponding amine. This amine is then reacted with 4-ethoxyphenyl isocyanate under controlled conditions to yield the desired urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and may require catalysts or specific temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the benzoyl group may produce alcohols.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

Medicine: As a lead compound for the development of new pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.

Industry: As an intermediate in the production of agrochemicals, dyes, or polymers.

Mécanisme D'action

The mechanism of action of 1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-ethoxyphenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or alteration of signal transduction pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules identified in the evidence:

Flufenprox (CAS 107713-58-6)

- Structure: 1-(4-chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene .

- Key Features: Contains a 4-ethoxyphenyl group, trifluoropropoxy chain, and chlorophenoxybenzene core.

- Application : Insecticide with enhanced lipophilicity due to the trifluoromethyl group, improving metabolic stability .

- Comparison : Unlike the target compound, flufenprox lacks a urea group and thiophene ring, relying on ester/ether linkages for activity. The trifluoropropoxy group in flufenprox likely contributes to its insecticidal efficacy, whereas the benzoylthiophene-urea structure may favor different target interactions.

1-(4-Ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea

- Structure : Urea linked to a thiadiazole ring and 4-ethoxyphenyl group .

- Key Features : Thiadiazole heterocycle with a methylpiperidine substituent.

- Comparison : The thiadiazole ring may enhance π-stacking or electrostatic interactions compared to the benzoylthiophene in the target compound. Both share urea and 4-ethoxyphenyl motifs, but the thiadiazole’s electron-deficient nature could alter binding specificity.

3-(4-Ethoxyphenyl)-1-[(4-fluorophenyl)amino]urea

- Structure : Urea with 4-ethoxyphenyl and 4-fluoroaniline groups .

- Key Features : Fluorine substitution for improved bioavailability and halogen bonding.

- Both leverage urea for hydrogen bonding, but the benzoylthiophene in the target may provide broader aromatic interactions.

Etofenprox

- Structure: 1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene .

- Key Features: Ether-linked phenoxybenzene and 4-ethoxyphenyl groups.

- Application : Broad-spectrum insecticide.

- Comparison : Etofenprox’s ether linkages and branched propoxy chain contrast with the urea and rigid thiophene in the target compound. The absence of a heterocycle in etofenprox may limit its target spectrum compared to the thiophene-containing urea derivative.

Structural and Functional Analysis

Hydrogen Bonding and Molecular Interactions

- The urea group in the target compound enables dual hydrogen-bond donor/acceptor interactions, a feature shared with other urea derivatives (e.g., ). This contrasts with ester/ether-based pesticides like flufenprox, which rely on hydrophobic interactions.

- The 4-ethoxyphenyl group, common in multiple compounds (e.g., ), may enhance membrane permeability due to its moderate lipophilicity.

Physicochemical Properties

- logP : The benzoylthiophene and ethoxyphenyl groups likely increase logP compared to simpler urea derivatives, suggesting improved lipid solubility.

Activité Biologique

1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-ethoxyphenyl)urea, also known by its CAS number 1797063-11-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the synthesis, mechanisms of action, and biological evaluations of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-ethoxyphenyl)urea typically involves the reaction of 5-benzoylthiophene-2-carboxylic acid with appropriate reagents to form an amine, which is then reacted with 4-ethoxyphenyl isocyanate. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and may require specific temperature and pressure controls for optimal yield .

The biological activity of this compound is likely mediated through its interactions with various molecular targets such as enzymes and receptors. The specific pathways involved may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Modulation : It could interact with receptor sites, altering signal transduction processes.

Understanding these mechanisms can provide insights into the therapeutic potential of the compound in various diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-ethoxyphenyl)urea exhibit significant anticancer properties. For instance, a derivative demonstrated an IC50 value of 10 µM against breast cancer cell lines, suggesting potential applications in oncology .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro tests revealed that it possesses moderate antibacterial effects against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 50 µg/mL. This activity highlights its potential as a lead compound in developing new antimicrobial agents .

Neuroprotective Effects

Research into neuroprotective effects indicates that the compound may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown AChE inhibition with IC50 values as low as 2.7 µM, indicating a promising avenue for further exploration in treating cognitive decline .

Data Tables

| Biological Activity | IC50/MIC Values | Reference |

|---|---|---|

| Anticancer (breast cancer) | 10 µM | |

| Antimicrobial (Gram-positive bacteria) | 50 µg/mL | |

| AChE Inhibition | 2.7 µM |

Case Studies

- Breast Cancer Cell Line Study : A study conducted on MCF-7 breast cancer cells treated with derivatives of 1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-ethoxyphenyl)urea showed significant reduction in cell viability, supporting its anticancer potential.

- Neuroprotection in Alzheimer's Models : In a model simulating Alzheimer's disease, the compound's ability to inhibit AChE was tested alongside known inhibitors like donepezil. Results indicated comparable efficacy, suggesting its potential as a therapeutic agent for cognitive impairment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.